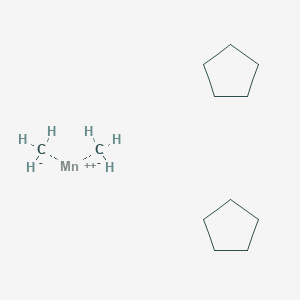
Carbanide;cyclopentane;manganese(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;cyclopentane;manganese(2+) is a complex organometallic compound that combines a carbanide ion, a cyclopentane ring, and a manganese ion in a +2 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentane;manganese(2+) typically involves the reaction of a cyclopentadienyl ligand with a manganese salt. One common method is the reaction of potassium salts of a cyclopentadienyl-phosphine ligand with manganese(II) halides (e.g., MnCl₂ or MnBr₂) to form dimeric complexes . The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of carbanide;cyclopentane;manganese(2+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopentane;manganese(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or even to elemental manganese.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be catalyzed by transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(0) or manganese(I) species.
Scientific Research Applications
Carbanide;cyclopentane;manganese(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mimetics and metalloproteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism by which carbanide;cyclopentane;manganese(2+) exerts its effects involves the interaction of the manganese ion with various molecular targets. The manganese ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the cyclopentane ring and carbanide ion can stabilize the manganese ion in different oxidation states, allowing it to act as a versatile catalyst in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienylmanganese tricarbonyl: This compound also contains a manganese ion coordinated to a cyclopentadienyl ligand but includes three carbonyl groups.
Manganocene: A sandwich compound with two cyclopentadienyl rings coordinated to a manganese ion.
Manganese(II) acetate: A simpler manganese compound with acetate ligands.
Uniqueness
Carbanide;cyclopentane;manganese(2+) is unique due to its combination of a carbanide ion and a cyclopentane ring, which provides distinct electronic and steric properties. This uniqueness allows it to participate in a broader range of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H26Mn |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
carbanide;cyclopentane;manganese(2+) |
InChI |
InChI=1S/2C5H10.2CH3.Mn/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
MCNGQIFLEUPXID-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C1CCCC1.C1CCCC1.[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


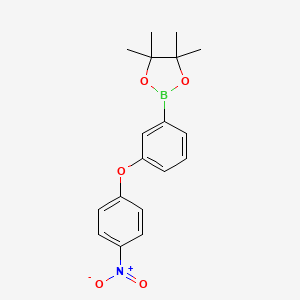
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
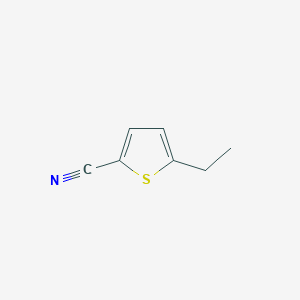
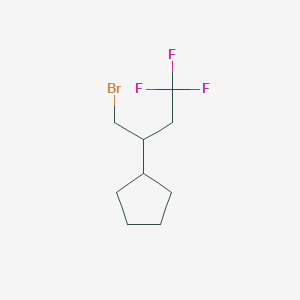
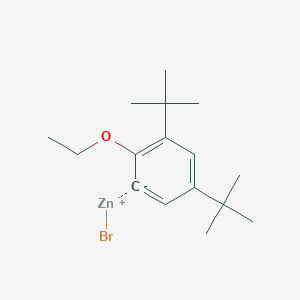
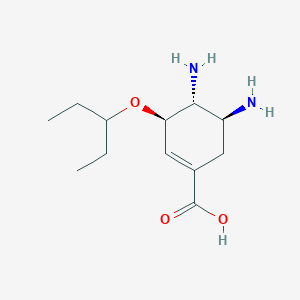

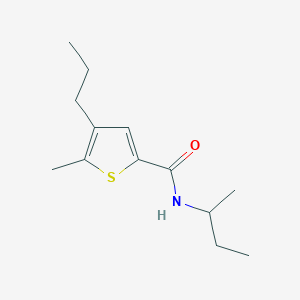
![2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate](/img/structure/B14885665.png)
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-methoxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14885669.png)

![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
![tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14885689.png)
![4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)
